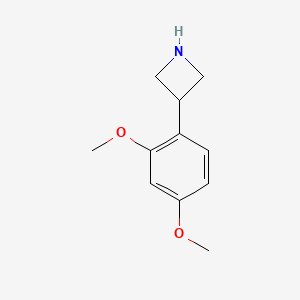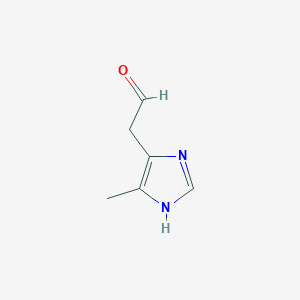
2-(3-Nitrophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)ethanethioamide is an organic compound characterized by the presence of a nitrophenyl group attached to an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)ethanethioamide typically involves the reaction of 3-nitrobenzaldehyde with thioacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Nitrophenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanethioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(3-aminophenyl)ethanethioamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)ethanethioamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethanethioamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in various effects.
Comparison with Similar Compounds
- 2-(4-Nitrophenyl)ethanethioamide
- 2-(2-Nitrophenyl)ethanethioamide
- 2-(3-Nitrophenyl)ethanamide
Comparison: 2-(3-Nitrophenyl)ethanethioamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industrial applications.
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(3-nitrophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8N2O2S/c9-8(13)5-6-2-1-3-7(4-6)10(11)12/h1-4H,5H2,(H2,9,13) |
InChI Key |
XFAIUCDTGHKYDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol](/img/structure/B13609240.png)
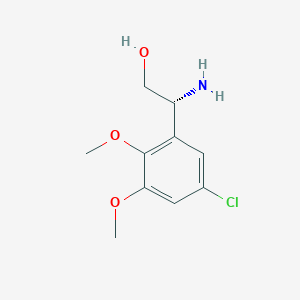
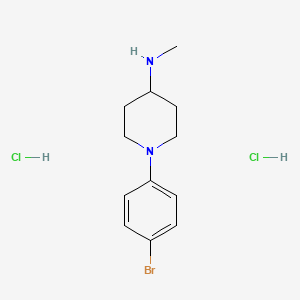
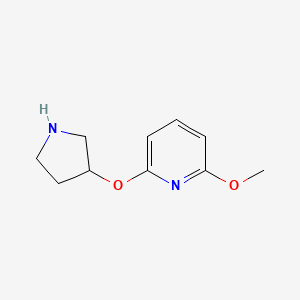


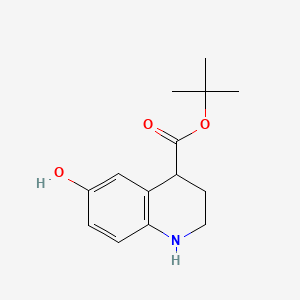

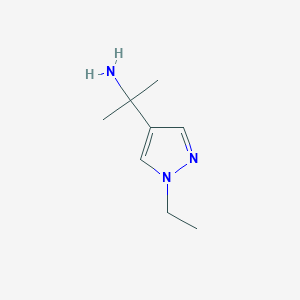
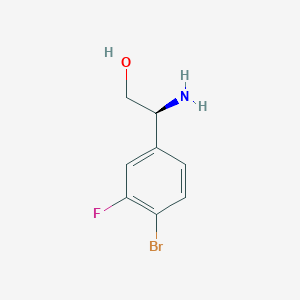
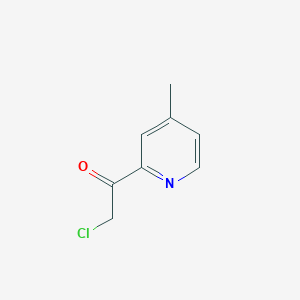
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
